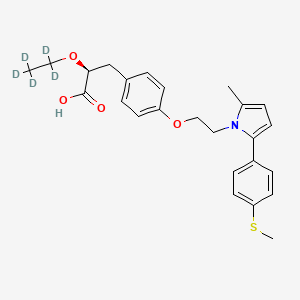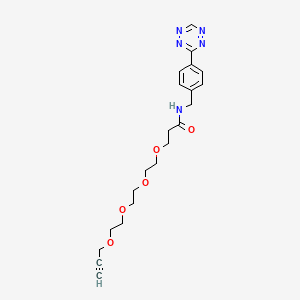
Tetrazine-Ph-NHCO-PEG4-alkyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrazine-Ph-NHCO-PEG4-alkyne is a compound that serves as a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is particularly valuable in click chemistry, where it facilitates copper-catalyzed azide-alkyne cycloaddition reactions. The structure of this compound includes a tetrazine moiety, a phenyl group, a carbamate linkage, a polyethylene glycol chain, and an alkyne group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrazine-Ph-NHCO-PEG4-alkyne typically involves multiple steps:
Formation of the Tetrazine Moiety: This step involves the synthesis of the tetrazine ring, which can be achieved through the reaction of hydrazine derivatives with nitriles.
Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Incorporation of the Carbamate Linkage: The carbamate linkage is formed by reacting an amine with a chloroformate derivative.
Polyethylene Glycol Chain Addition: The polyethylene glycol chain is attached through an etherification reaction.
Introduction of the Alkyne Group: The final step involves the addition of the alkyne group, typically through a Sonogashira coupling reaction
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as chromatography .
Types of Reactions:
Click Chemistry: this compound undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions with azide-containing molecules, forming stable triazole linkages.
Substitution Reactions: The alkyne group can participate in nucleophilic substitution reactions, where nucleophiles replace the alkyne group under appropriate conditions.
Common Reagents and Conditions:
Copper Catalysts: Copper(I) catalysts are commonly used in CuAAc reactions.
Solvents: Common solvents include dimethyl sulfoxide (DMSO) and acetonitrile.
Reaction Temperatures: Reactions are typically conducted at room temperature or slightly elevated temperatures.
Major Products:
Scientific Research Applications
Tetrazine-Ph-NHCO-PEG4-alkyne has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells.
Biology: The compound is employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Medicine: PROTACs synthesized using this compound are being investigated for targeted cancer therapies and other diseases.
Industry: The compound is used in the development of advanced materials and drug delivery systems
Mechanism of Action
Tetrazine-Ph-NHCO-PEG4-alkyne exerts its effects through click chemistry reactions, specifically CuAAc. The alkyne group reacts with azide-containing molecules in the presence of a copper catalyst, forming a stable triazole linkage. This reaction is highly specific and bioorthogonal, meaning it does not interfere with natural biological processes. The resulting triazole linkage can be used to connect various functional groups, enabling the synthesis of complex molecules such as PROTACs .
Comparison with Similar Compounds
Tetrazine-Ph-NHCO-PEG3-alcohol: Similar structure but with an alcohol group instead of an alkyne.
Tetrazine-PEG4-alkyne: Lacks the phenyl and carbamate groups, making it less versatile in certain applications
Uniqueness: Tetrazine-Ph-NHCO-PEG4-alkyne is unique due to its combination of a tetrazine moiety, phenyl group, carbamate linkage, polyethylene glycol chain, and alkyne group. This structure allows it to participate in a wide range of chemical reactions and makes it highly valuable in the synthesis of PROTACs and other complex molecules .
Properties
Molecular Formula |
C21H27N5O5 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C21H27N5O5/c1-2-8-28-10-12-30-14-15-31-13-11-29-9-7-20(27)22-16-18-3-5-19(6-4-18)21-25-23-17-24-26-21/h1,3-6,17H,7-16H2,(H,22,27) |
InChI Key |
LXDIBIOJNSRGFR-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCOCCOCCC(=O)NCC1=CC=C(C=C1)C2=NN=CN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


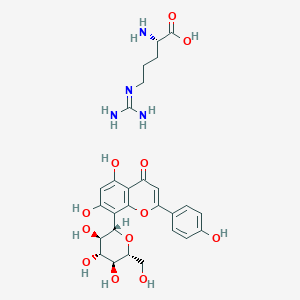
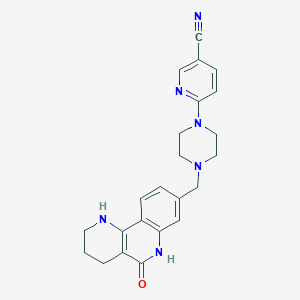
![(2S)-2-amino-6-[[(1R,2R)-2-azidocyclopentyl]oxycarbonylamino]hexanoic acid](/img/structure/B12426256.png)
![(Z)-3,3,4,4-tetradeuterio-7-[(2R,3S,4S,6R)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]hept-5-enoic acid](/img/structure/B12426259.png)

![N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide](/img/structure/B12426274.png)
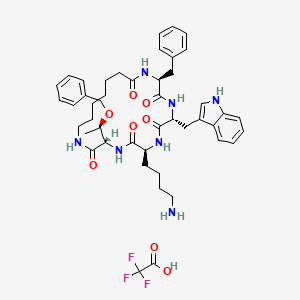
![(9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-9,11,12,14,15,17-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12426302.png)

![2-[(5-Iminoisoquinolino[3,4-b]quinoxalin-7-yl)methyl]benzonitrile](/img/structure/B12426315.png)

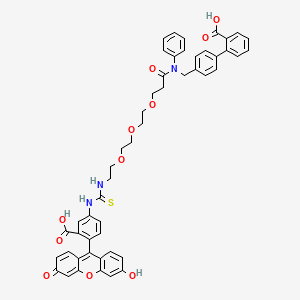
![6-({8a-[(Acetyloxy)methyl]-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(2-methylbut-2-enoyl)oxy]-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl}oxy)-4-hydroxy-3,5-bis({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy})oxane-2-carboxylic acid](/img/structure/B12426346.png)
